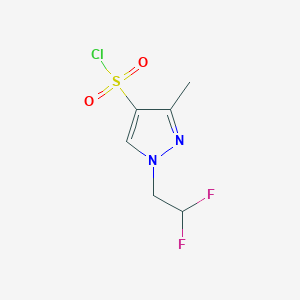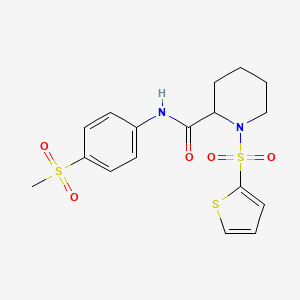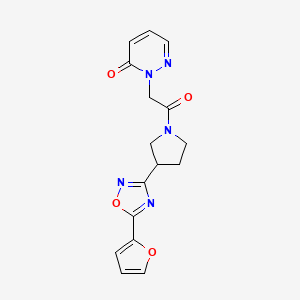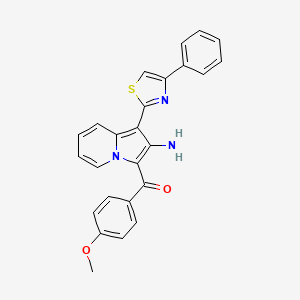![molecular formula C17H14N4O3S B2540105 N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 852691-87-3](/img/no-structure.png)
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of compounds similar to N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves various techniques. For instance, a series of acetamides were synthesized using (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid reacted with appropriate amines in the presence of N, N′-carbonyldiimidazole. This method showcased the ability to create compounds with potential biological activities (Bunyatyan et al., 2020).
Anticancer and Anticonvulsant Activities
Compounds in this category have been tested for various biological activities. For example, certain compounds demonstrated weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. These findings indicate a potential application of these compounds in developing anticonvulsant drugs (Bunyatyan et al., 2020). Moreover, some of these compounds have shown promising anticancer activities. For instance, specific compounds selectively influenced non-small cell lung and CNS cancer cell lines, with particular compounds demonstrating significant activity against certain cancer cell lines, indicating their potential as anticancer agents (Berest et al., 2011).
Molecular Studies and SAR Analysis
Cytotoxicity and Molecular Docking
The cytotoxicity of these compounds was evaluated using bioluminescence inhibition of bacterium Photobacterium leiognathi Sh1. Molecular docking studies predicted the affinity of the synthesized substances to the epidermal growth factor receptor (EGFR), showcasing their potential in targeted cancer therapy (Antypenko et al., 2016). In vitro anticancer activity studies further reinforced the potential of these compounds in therapeutic applications, with some compounds showing high activity against various cancer cell lines. Structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Kovalenko et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with 2-furylacetaldehyde followed by the addition of ammonia to form the final product.", "Starting Materials": [ "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "2-furylacetaldehyde", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with 2-furylacetaldehyde in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide intermediate.", "Step 2: Addition of ammonia to the intermediate obtained in step 1 to form the final product N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
852691-87-3 |
Produktname |
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
Molekularformel |
C17H14N4O3S |
Molekulargewicht |
354.38 |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C17H14N4O3S/c22-14(18-9-10-4-3-7-24-10)8-13-16(23)21-15(19-13)11-5-1-2-6-12(11)20-17(21)25/h1-7,13,19H,8-9H2,(H,18,22) |
InChI-Schlüssel |
ANWHJSFASNLVCU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)


![N-(3,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2540042.png)


![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)